molecular formula C35H43Na3O14 B1477869 Zaragozic acid A trisodium salt CAS No. 144541-82-2

Zaragozic acid A trisodium salt

Cat. No.: B1477869
CAS No.: 144541-82-2
M. Wt: 756.7 g/mol
InChI Key: XOQORTLVGZYJMB-BDIFPLNKSA-K
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Description

Zaragozic acid A trisodium salt is a useful research compound. Its molecular formula is C35H43Na3O14 and its molecular weight is 756.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Zaragozic acid A trisodium salt plays a pivotal role in inhibiting squalene synthase, the enzyme responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . This inhibition is achieved by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . The compound interacts with various enzymes, proteins, and biomolecules, including farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and squalene synthase . These interactions result in the inhibition of cholesterol synthesis in mammalian, fungal, and yeast cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In T cells, it acts as a cholesterol synthesis inhibitor, leading to reduced cholesterol levels . In human embryonic kidney cells, it has been used in wound scratch assays to test its effect on wound healing . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment of rats with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of squalene synthase . By mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, the compound effectively inhibits the enzyme’s activity . This inhibition leads to a decrease in cholesterol synthesis, as squalene synthase is the initial committed enzyme in sterol synthesis . The compound’s binding interactions with squalene synthase and other biomolecules result in lower plasma cholesterol levels and increased hepatic LDL receptor mRNA levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be stored as a lyophilized powder at room temperature for up to one week without decomposition . In solution, it remains stable if stored at -20°C and after freeze-thaw cycles . Prolonged exposure to room temperature can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound consistently inhibiting cholesterol synthesis and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesterol synthesis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and other adverse reactions . Threshold effects have been noted, with specific dosages required to achieve the desired inhibition of squalene synthase and subsequent reduction in cholesterol levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as squalene synthase and farnesyl-diphosphate farnesyltransferase 1 (FDFT1) . By inhibiting these enzymes, the compound disrupts the metabolic flux of sterol synthesis, leading to reduced levels of cholesterol and other sterol metabolites . This disruption has significant implications for cellular metabolism and overall cholesterol homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in ethanol and DMSO facilitates its distribution within cellular compartments . Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and potency .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its inhibitory effects on squalene synthase and its overall impact on cholesterol synthesis .

Properties

IUPAC Name

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQORTLVGZYJMB-BDIFPLNKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43Na3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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